molecular formula C9H20ClN B1473566 4-(2-Methylpropyl)piperidine hydrochloride CAS No. 1019852-12-0

4-(2-Methylpropyl)piperidine hydrochloride

Cat. No. B1473566
CAS RN: 1019852-12-0
M. Wt: 177.71 g/mol
InChI Key: MUPQIYIBUAZNBH-UHFFFAOYSA-N
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Description

“4-(2-Methylpropyl)piperidine hydrochloride” is a chemical compound with the CAS Number: 1019852-12-0 . It has a molecular weight of 177.72 and is typically found in powder form .


Physical And Chemical Properties Analysis

“this compound” is a powder . It has a molecular weight of 177.72 . The compound’s other physical and chemical properties are not explicitly mentioned in the literature.

Scientific Research Applications

Pharmacological Potential in Alzheimer's and Vascular Dementia

Donepezil, a derivative closely related to the 4-(2-Methylpropyl)piperidine structure, is recognized for its role in treating mild-to-moderate Alzheimer's disease. It operates as a reversible central acetylcholinesterase inhibitor, enhancing cognitive function and delaying deterioration in patients with Alzheimer's and potentially those with vascular dementia as well. The compound's pharmacokinetics suggest it is well-tolerated, with a recommendation for single bedtime doses due to its long elimination half-life, indicating a promising area for further exploration in neurological conditions beyond Alzheimer's disease (Román & Rogers, 2004).

Neuroreceptor Binding and Pharmacological Diversity

Piperidine derivatives, including 4-(2-Methylpropyl)piperidine, play a critical role in the development of pharmaceuticals targeting D2-like receptors. These compounds, featuring arylcycloalkylamine structures, are instrumental in enhancing the potency and selectivity of ligand-receptor interactions, underscoring their significance in antipsychotic agents. The exploration of pharmacophoric groups within these derivatives reveals their contribution to the specificity and effectiveness of receptor binding, presenting a valuable pathway for the creation of more targeted and efficacious medications (Sikazwe et al., 2009).

Bioactive and Therapeutic Properties of Piperine

Piperine, a major principle of black pepper, demonstrates a wide array of physiological effects beneficial for human health, including antimicrobial, immunomodulatory, hepatoprotective, and antioxidant activities. Its significance extends beyond the culinary world into medicinal applications, offering potential as a bioavailability enhancer for various therapeutic drugs. The compound's ability to influence digestive enzymes, cellular thiol status, and antioxidative molecules highlights its versatile therapeutic potential and underscores the need for further research into its mechanisms of action and potential health benefits (Srinivasan, 2007).

Piperidine Alkaloids in Medicinal Chemistry

The piperidine scaffold, a six-membered nitrogen-containing heterocycle, is foundational in the development of a myriad of drugs across therapeutic categories, including antipsychotics, antidepressants, and anticancer agents. Its structural flexibility allows for modification, leading to significant variations in medicinal potential. Research into piperidine derivatives continues to reveal their broad therapeutic applications, emphasizing the importance of this heterocycle in drug discovery and development (Rathi et al., 2016).

Safety and Hazards

The safety data sheet for “4-(2-Methylpropyl)piperidine hydrochloride” indicates that it is a hazardous substance. It has the GHS07 pictogram and the signal word “Warning”. Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Future Directions

Piperidines, including “4-(2-Methylpropyl)piperidine hydrochloride”, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

properties

IUPAC Name

4-(2-methylpropyl)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19N.ClH/c1-8(2)7-9-3-5-10-6-4-9;/h8-10H,3-7H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUPQIYIBUAZNBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1CCNCC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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